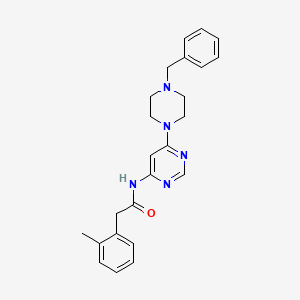

![molecular formula C18H16ClN3O4 B2431929 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide CAS No. 896300-63-3](/img/structure/B2431929.png)

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

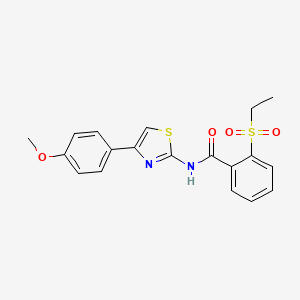

The compound “N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide” is a complex organic molecule. It contains a pyrrolidinone ring (a five-membered ring with nitrogen and a carbonyl group), a nitrobenzamide moiety (a benzene ring with a nitro group and an amide group), and a chlorophenyl group (a benzene ring with a chlorine atom). These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic attack. The amide group could participate in condensation reactions, and the chlorine atom could be replaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro group and the amide group could affect its solubility in different solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique

Electrophile and Nucleophile Synthesis

The synthesis of compounds using alpha-nitro ketone intermediates, which serve as both electrophiles and nucleophiles, demonstrates the chemical versatility of related compounds. These synthesized compounds, including a 2-nitromethylenetetrahydrothiophene, have been used to explore interactions with the Drosophila neonicotinoid-nicotinic acetylcholine receptor, indicating their potential for probing biological receptor functions (Nanjing Zhang, M. Tomizawa, & J. Casida, 2004).

Antidepressant and Nootropic Agents

Research into the synthesis and pharmacological activity of Schiff's bases and 2-azetidinones has shown that certain compounds exhibit significant antidepressant activity. This highlights the potential for developing more potent and safe central nervous system active agents for therapeutic use, showcasing the application of related compounds in medicinal chemistry (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).

Antimycobacterial Activity

A series of novel nitrobenzamide derivatives have been designed and synthesized, displaying considerable in vitro antitubercular activity. This research opens new avenues for developing antimycobacterial agents, highlighting the compound's utility in addressing infectious diseases (Hongjiang Wang et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-11-2-3-12(8-16(11)22(25)26)18(24)20-14-9-17(23)21(10-14)15-6-4-13(19)5-7-15/h2-8,14H,9-10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHAZQYUNYMSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2431846.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2431849.png)

![2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile](/img/structure/B2431852.png)

![2-(benzo[d]isoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide](/img/structure/B2431854.png)

![Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2431856.png)

![3-phenyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2431857.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2431859.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2431860.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2431861.png)